molecular formula C26H16N2O6 B3360114 2,2'-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) CAS No. 88374-01-0

2,2'-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid)

Cat. No.: B3360114
CAS No.: 88374-01-0
M. Wt: 452.4 g/mol
InChI Key: IJDWDFDTPCSKEF-UHFFFAOYSA-N
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Description

2,2’-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) is a complex organic compound with the molecular formula C26H16N2O6 and a molecular weight of 452.42 g/mol . This compound is known for its unique structural features, which include two oxazole rings and a phenylene bridge, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2,2’-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzaldehyde derivatives with amino acids, followed by cyclization to form the oxazole rings . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced catalytic processes and controlled reaction conditions.

Chemical Reactions Analysis

2,2’-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxazole rings can participate in various binding interactions, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

2-[4-(4-carboxy-5-phenyl-1,3-oxazol-2-yl)phenyl]-5-phenyl-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N2O6/c29-25(30)19-21(15-7-3-1-4-8-15)33-23(27-19)17-11-13-18(14-12-17)24-28-20(26(31)32)22(34-24)16-9-5-2-6-10-16/h1-14H,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDWDFDTPCSKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=C(C=C3)C4=NC(=C(O4)C5=CC=CC=C5)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60828444
Record name 2,2'-(1,4-Phenylene)bis(5-phenyl-1,3-oxazole-4-carboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60828444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88374-01-0
Record name 2,2'-(1,4-Phenylene)bis(5-phenyl-1,3-oxazole-4-carboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60828444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid)
Reactant of Route 2
2,2'-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid)
Reactant of Route 3
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2,2'-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid)
Reactant of Route 4
2,2'-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid)
Reactant of Route 5
2,2'-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid)
Reactant of Route 6
Reactant of Route 6
2,2'-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid)

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